Rifazine can be synthesized through several methods, primarily involving the condensation of specific hydrazides with aromatic acids or other functional groups. One common method includes the reaction of 2-(4-carbamimidoylphenoxy)acetohydrazide with different aromatic acids, leading to the formation of various derivatives with potential antibacterial activity.
Technical details of the synthesis often involve:
The molecular structure of Rifazine can be represented as follows:
The structural analysis shows that Rifazine contains a complex arrangement featuring:
Data from spectral analysis (e.g., FTIR and NMR) provide insights into the functional groups present in the compound, confirming its identity and structural integrity .
Rifazine undergoes various chemical reactions that can be classified into:
Technical details regarding these reactions often involve monitoring changes using spectroscopic methods to assess reaction kinetics and product formation .
Rifazine exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase. This mechanism involves:
Data from in vitro studies indicate that Rifazine demonstrates significant activity against Mycobacterium tuberculosis, making it a valuable addition to tuberculosis treatment regimens .
Relevant data from analyses indicate that these properties play a crucial role in determining the formulation and delivery methods for therapeutic applications .
Rifazine is primarily used in scientific research and clinical applications for:
The development of rifaximin originated from strategic modifications of rifamycin SV by Alfa Wassermann researchers in 1980. The compound was specifically engineered to minimize systemic absorption while maximizing local antibacterial effects in the gastrointestinal lumen. Italy became the first country to approve rifaximin in 1987, establishing its initial use for infectious diarrhea and surgical prophylaxis [1] [4]. Subsequent global regulatory milestones demonstrate its expanding therapeutic applications:
Table 1: Key Regulatory Approvals for Rifaximin
Year | Region/Country | Approved Indication | Significance |
---|---|---|---|
1987 | Italy | Infectious diarrhea | First global approval |
2004 | United States | Travelers' diarrhea (200mg) | FDA entry with age restriction (≥12 years) |
2010 | United States | Hepatic encephalopathy recurrence prevention (550mg) | Expanded liver disease utility |
2012 | European Union | Hepatic encephalopathy | Major European market access |
2015 | United States | Irritable bowel syndrome with diarrhea (IBS-D) | First chronic functional GI disorder indication |
The intellectual property landscape has significantly influenced rifaximin's commercial availability. Salix Pharmaceuticals secured U.S. patent protection extending exclusivity through 2024, with patent litigation settlements (e.g., with Teva Pharmaceuticals) further delaying generic entry until 2029 in key markets [1]. This extended protection period facilitated the development of higher-dose formulations (550mg tablets) optimized for chronic conditions beyond the original traveler's diarrhea indication.
Globally, rifaximin is marketed under multiple brand names reflecting regional partnerships: Normix® (Italy, Russia), Flonorm® (Mexico), Zaxine® (Canada), and Rifacol® (select Asian markets) [1] [10]. Regulatory approvals now span over 30 countries, though indication-specific approvals vary significantly by region based on localized clinical trial data submissions.
Rifaximin (IUPAC name: (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1⁴,⁷.0⁵,³⁵.0²⁶,³⁴.0²⁷,³²]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate) belongs to the ansamycin antibiotic class, characterized by an aliphatic "ansa" bridge connecting non-adjacent positions of a naphthoquinone or naphthalenoid aromatic system. Its molecular formula is C₄₃H₅₁N₃O₁₁ with a molecular weight of 785.9 g/mol [5] [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1